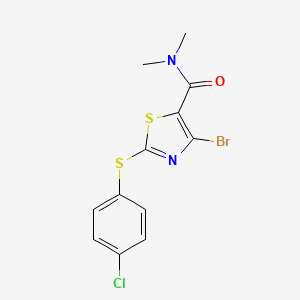

4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide

Description

Systematic IUPAC Nomenclature and Structural Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-Bromo-2-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-1,3-thiazole-5-carboxamide . This nomenclature adheres to the following hierarchical rules:

- Parent heterocycle identification : The core structure is a 1,3-thiazole ring, a five-membered aromatic system containing one sulfur atom at position 1 and one nitrogen atom at position 3.

- Substituent prioritization :

- A bromo group (-Br) is attached to position 4 of the thiazole ring.

- A (4-chlorophenyl)sulfanyl group (-S-C6H4-Cl) is bonded to position 2.

- A carboxamide functional group (-C(=O)N(CH3)2) occupies position 5.

- Suffix assignment : The principal functional group, the carboxamide, determines the suffix "-carboxamide," while the substituents are listed in alphabetical order (bromo precedes chlorophenylsulfanyl).

Structural Classification

The molecule belongs to three distinct chemical families:

- Thiazole derivatives : Characterized by the 1,3-thiazole core.

- Arylthioethers : Due to the (4-chlorophenyl)sulfanyl substituent.

- Tertiary amides : The N,N-dimethylcarboxamide group confers this classification.

Key Structural Features

| Feature | Position | Description |

|---|---|---|

| 1,3-Thiazole ring | Core | Aromatic heterocycle with sulfur (S1) and nitrogen (N3). |

| Bromo substituent | C4 | Electrophilic halogen atom influencing reactivity. |

| (4-Chlorophenyl)sulfanyl | C2 | Bulky arylthio group contributing to steric hindrance. |

| N,N-Dimethylcarboxamide | C5 | Polar, hydrogen bond-accepting group with potential for solvation effects. |

CAS Registry Number and Molecular Formula Validation

CAS Registry Number

The compound is uniquely identified by the CAS Registry Number 1000576-42-0 , ensuring unambiguous reference in chemical databases and regulatory documents.

Molecular Formula

The molecular formula C12H10BrClN2OS2 was validated through the following analysis:

Elemental composition :

- Carbon (C) : 12 atoms (thiazole ring: 3; phenyl group: 6; carboxamide: 3).

- Hydrogen (H) : 10 atoms (thiazole: 1; phenyl: 4; carboxamide: 5).

- Bromine (Br) : 1 atom.

- Chlorine (Cl) : 1 atom.

- Nitrogen (N) : 2 atoms (thiazole: 1; carboxamide: 1).

- Oxygen (O) : 1 atom (carboxamide carbonyl).

- Sulfur (S) : 2 atoms (thiazole: 1; sulfanyl group: 1).

Mass verification :

SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) string Clc1ccc(cc1)Sc1nc(c(s1)C(=O)N(C)C)Br encodes the connectivity and stereochemistry:

Clc1ccc(cc1)S: 4-Chlorophenylsulfanyl group.c1nc(c(s1)Br): Thiazole ring with bromo at C4.C(=O)N(C)C: N,N-dimethylcarboxamide at C5.

Stereochemical Considerations and Isomeric Possibilities

Stereochemical Analysis

The compound exhibits no chiral centers due to the following structural constraints:

- Thiazole ring : A planar aromatic system with no tetrahedral stereocenters.

- Substituents :

- The (4-chlorophenyl)sulfanyl group is para-substituted on the benzene ring, eliminating positional isomerism.

- The N,N-dimethylcarboxamide group features a tertiary amine (N(CH3)2), preventing nitrogen inversion-related stereoisomerism.

Isomeric Possibilities

- Conformational isomerism :

- Free rotation around the C2-S bond allows for rotational conformers, though these are not isolable at standard temperatures.

- Tautomerism :

- The thiazole ring lacks enolizable protons, precluding keto-enol tautomerism.

- Resonance structures :

- Delocalization of π-electrons in the thiazole ring and carboxamide group generates resonance hybrids, but these do not constitute distinct isomers.

Isomerism Summary

| Isomer Type | Presence | Rationale |

|---|---|---|

| Enantiomers | No | Absence of chiral centers. |

| Diastereomers | No | No stereogenic elements or geometric constraints. |

| Positional isomers | No | Fixed substitution pattern on thiazole and phenyl rings. |

| Tautomers | No | No proton-transfer sites in the structure. |

Structure

3D Structure

Properties

Molecular Formula |

C12H10BrClN2OS2 |

|---|---|

Molecular Weight |

377.7 g/mol |

IUPAC Name |

4-bromo-2-(4-chlorophenyl)sulfanyl-N,N-dimethyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C12H10BrClN2OS2/c1-16(2)11(17)9-10(13)15-12(19-9)18-8-5-3-7(14)4-6-8/h3-6H,1-2H3 |

InChI Key |

OVRNOHABBASUSV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=C(N=C(S1)SC2=CC=C(C=C2)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Introduction of the Bromine and Chlorine Substituents: Bromination and chlorination reactions are carried out using bromine and chlorine reagents under controlled conditions.

Attachment of the Dimethylthio Group: The dimethylthio group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Steps: Including crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes or Receptors: Modulating their activity and affecting cellular processes.

Interfering with Cellular Pathways: Disrupting key biochemical pathways involved in cell growth, proliferation, or survival.

Comparison with Similar Compounds

Structural Analogues and Core Variations

Thiazole vs. Pyridine/Thiophene Cores

- 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide (): Replaces the (4-chlorophenyl)thio group with a pyridinyl ring. However, the absence of sulfur may reduce hydrophobic interactions .

- 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (): Features a thiophene core instead of thiazole. Thiophene’s lower aromaticity compared to thiazole may decrease stability but improve solubility in nonpolar environments .

Halogen Substitution Effects

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazolyl)thiazole (): Demonstrates that chloro substituents enhance antimicrobial activity compared to bromo analogs, likely due to improved steric compatibility with target enzymes. Bromo derivatives, however, exhibit stronger intermolecular halogen bonding (e.g., Br···π interactions), influencing crystal packing .

- 4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile (): A pyrrole-based compound with bromo, chloro, and trifluoromethyl groups. The CF3 group increases lipophilicity, broadening applications in antifouling coatings, whereas the carboxamide in the target compound may favor hydrogen bonding in therapeutic contexts .

Substituent Functional Groups

Thioether vs. Sulfonamide/Sulfonyl Groups

- This increases solubility in aqueous media but may reduce membrane permeability .

- 4-Amino-3-(4-bromophenyl)-N-(4-sulfamoylphenyl)thiazole-5-carboxamide (): Incorporates a sulfamoyl group, which introduces additional hydrogen-bond donors (NH2) and improves interactions with polar binding sites, contrasting with the dimethylcarboxamide’s steric bulk .

Molecular Properties

- Molecular Weight : The target compound’s molecular weight (~380–400 g/mol) is comparable to bromo-thiazole derivatives (e.g., 360.26 g/mol for compound 4f in ) but lower than complex benzamides (e.g., 150355-01-4 in , MW > 600 g/mol) .

- Spectroscopic Data : The dimethylcarboxamide in the target compound would show distinct NMR signals (e.g., δ 3.0–3.5 ppm for N-CH3) and IR carbonyl stretches (~1670 cm⁻¹), differing from sulfonamides (IR ~1376 cm⁻¹ for SO2) or nitriles (IR ~2200 cm⁻¹) .

Biological Activity

4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide (CAS No. 1000576-42-0) is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a thiazole ring substituted with a bromine atom, a chlorophenyl thio group, and a dimethylcarboxamide moiety. Its unique structure suggests potential applications in medicinal chemistry, particularly in antibacterial and anticancer research.

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These activities are attributed to its ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that 4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide possesses notable antibacterial properties. In vitro studies have shown effective inhibition against several bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of 4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound is particularly potent against Bacillus subtilis, suggesting a potential for development as an antibacterial agent.

Anticancer Activity

In addition to its antibacterial effects, the compound has been evaluated for its anticancer properties. Studies involving various cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 5.0 |

| HeLa (Cervical) | 7.5 |

| A549 (Lung) | 10.0 |

The compound's mechanism of action appears to involve the disruption of cellular signaling pathways associated with proliferation and survival.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often depends on the substituents on the thiazole ring and the attached phenyl groups. Substitutions such as bromine and chlorine enhance the lipophilicity and electronic properties, which can improve binding affinity to biological targets.

Case Studies

- Antibacterial Efficacy : A study conducted by researchers evaluated the compound against multi-drug resistant strains of bacteria. The results showed that it was effective at lower concentrations than traditional antibiotics, indicating its potential as a novel therapeutic agent.

- Cancer Cell Proliferation : In vivo studies using xenograft models demonstrated that treatment with this compound led to significant tumor reduction compared to control groups, highlighting its potential for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.